molecular formula C19H20F2N4O2 B12248905 2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole

2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole

Cat. No.: B12248905
M. Wt: 374.4 g/mol
InChI Key: PQCBQRYKQIJOPL-UHFFFAOYSA-N
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Description

2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its biological activity, and is further modified with fluorinated pyrimidine and piperidine groups, enhancing its chemical versatility and potential efficacy in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 6-ethyl-5-fluoropyrimidin-4-ol with piperidine-4-carboxylic acid to form an intermediate, which is then reacted with 1,3-difluorobenzene under specific conditions to yield the target compound . The reaction conditions often include the use of solvents like chloroform or ethyl acetate and may require catalysts or specific temperature controls to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods with adjustments to reaction times, temperatures, and purification processes to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TEMPO, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reaction type

Mechanism of Action

The mechanism of action of 2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated pyrimidine and benzoxazole moieties allow it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(6-Ethyl-5-fluoropyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-6-fluoro-1,3-benzoxazole stands out due to its combined structural features of fluorinated pyrimidine, piperidine, and benzoxazole, which confer unique chemical and biological properties

Properties

Molecular Formula

C19H20F2N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]-6-fluoro-1,3-benzoxazole

InChI

InChI=1S/C19H20F2N4O2/c1-2-14-17(21)18(23-11-22-14)26-10-12-5-7-25(8-6-12)19-24-15-4-3-13(20)9-16(15)27-19/h3-4,9,11-12H,2,5-8,10H2,1H3

InChI Key

PQCBQRYKQIJOPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC4=C(O3)C=C(C=C4)F)F

Origin of Product

United States

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